5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-dimethylpyrimidine and 5-acetyl-4-aminopyrimidine.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole.
Uniqueness
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its dual functionality as both a pyrimidine and thiadiazole derivative makes it a versatile compound for various applications.
Properties
CAS No. |
88317-47-9 |
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Molecular Formula |
C8H8N4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(2,4-dimethylpyrimidin-5-yl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H8N4S2/c1-4-6(3-9-5(2)10-4)7-11-12-8(13)14-7/h3H,1-2H3,(H,12,13) |
InChI Key |
CSKQPZZYXTXWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=NNC(=S)S2)C |
Origin of Product |
United States |
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